1H-Pyrrolo[3,2-B]pyridine-2-carboxamide
Overview
Description
1H-Pyrrolo[3,2-B]pyridine-2-carboxamide is an organic compound with the molecular formula C8H7N3O . It belongs to the class of organic compounds known as pyrrolopyridines, which are compounds containing a pyrrolopyridine moiety, consisting of a pyrrole ring fused to a pyridine .
Synthesis Analysis
The synthesis of this compound derivatives involves chemical modifications such as the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-Pyrrolo[3,2-B]pyridine ring . These modifications lead to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring fused to a pyridine . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound derivatives have shown potent activities against FGFR1, 2, and 3 . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-Pyrrolo[3,2-B]pyridine ring led to a large increase in JAK3 inhibitory activity .Physical and Chemical Properties Analysis
The CAS Number of this compound is 223376-47-4 and its molecular weight is 161.16 .Scientific Research Applications
Phosphodiesterase Inhibition
1H-pyrrolo[3,2-B]pyridine-2-carboxamide derivatives have been studied as selective and potent inhibitors of Phosphodiesterase 4B (PDE4B). These compounds, particularly one identified as 11h, show significant inhibition of TNF-α release from macrophages, which is a crucial aspect in the context of pro-inflammatory stimuli. This suggests potential applications in treating Central Nervous System (CNS) diseases due to their selective inhibition properties (Vadukoot et al., 2020).
Acetyl-CoA Carboxylase Inhibition
Research into 1H-pyrrolo[3,2-B]pyridine-3-carboxamide derivatives has led to the discovery of potent inhibitors for acetyl-CoA carboxylase 1 (ACC1). These compounds, especially a novel derivative identified as 1k, have shown significant inhibition of ACC1, an enzyme crucial in fatty acid metabolism. This inhibition has implications for potential therapeutic applications in cancer and fatty acid-related diseases (Mizojiri et al., 2019).
Allosteric Antagonists for mGluR5
The 1H-pyrrolo[2,3-c]pyridine-7-carboxamides series has been identified as a new class of allosteric antagonists for the metabotropic glutamate receptor 5 (mGluR5). Adjusting the substituents on the heterocyclic scaffold of these compounds helped to optimize their aqueous solubility while maintaining high in vitro potency, indicating potential for further development in relevant therapeutic areas (Koller et al., 2012).
Antitubercular and Antibacterial Properties
A series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives has shown potent antitubercular activity, comparable to the reference drug Pyrazinamide. These compounds also exhibit significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, suggesting their potential as molecular scaffolds for antitubercular and antibacterial agents (Bodige et al., 2019).
Agrochemical and Functional Material Applications
Functionalization studies of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, have led to the development of compounds aimed at applications in agrochemicals and functional materials. These compounds exhibit high fungicidal activity, demonstrating their potential utility in agriculture and related industries (Minakata et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
1H-Pyrrolo[3,2-B]pyridine-2-carboxamide derivatives have been identified as potent FGFR inhibitors, making them attractive for cancer therapy . Compound 4h, in particular, has exhibited potent FGFR inhibitory activity and has shown promise in inhibiting breast cancer 4T1 cell proliferation and inducing apoptosis . Therefore, these derivatives have significant development prospects .
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)7-4-6-5(11-7)2-1-3-10-6/h1-4,11H,(H2,9,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHNNPXTZCBOJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)N)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736076 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853685-35-5 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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